

# Cilastatin Sulfoxide: A Comprehensive Technical Guide on its Physicochemical Properties and Solubility

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## Compound of Interest

Compound Name: **Cilastatin Sulfoxide**

Cat. No.: **B13845892**

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the known physicochemical properties and solubility characteristics of **cilastatin sulfoxide**. The information is curated for researchers, scientists, and professionals involved in drug development and analysis. This document summarizes key data, presents detailed experimental protocols for property determination, and visualizes the interplay of these characteristics.

## Physicochemical Properties of Cilastatin Sulfoxide

**Cilastatin sulfoxide** is a derivative of cilastatin, an inhibitor of the renal enzyme dehydropeptidase I.<sup>[1]</sup> The sulfoxide metabolite is formed through the oxidation of the thioether moiety in cilastatin.<sup>[2]</sup> Understanding its physicochemical properties is crucial for its development and analysis.

Table 1: General Physicochemical Properties of **Cilastatin Sulfoxide**

Property	Value	Source
IUPAC Name	(Z)-7-(((R)-2-Amino-2-carboxyethyl)sulfinyl)-2-((S)-2,2-dimethylcyclopropanecarboxymido)hept-2-enoic acid	<a href="#">[1]</a>
Molecular Formula	C <sub>16</sub> H <sub>26</sub> N <sub>2</sub> O <sub>6</sub> S	<a href="#">[1]</a>
Molecular Weight	374.45 g/mol	<a href="#">[1]</a>
Appearance	Neat	<a href="#">[1]</a>
CAS Number	Not publicly disclosed	<a href="#">[2]</a>

## Solubility Profile

The solubility of a compound is a critical factor in its absorption, distribution, and formulation. While specific quantitative data for **cilastatin sulfoxide** is limited in publicly available literature, its qualitative solubility and that of its parent compound, cilastatin, provide valuable insights.

Table 2: Solubility of **Cilastatin Sulfoxide**

Solvent	Quantitative Solubility	Qualitative Solubility	Source
Water	Data not available	High aqueous solubility	<a href="#">[2]</a>
Chloroform	Data not available	Soluble	<a href="#">[3]</a>
Dichloromethane	Data not available	Soluble	<a href="#">[3]</a>
Dimethyl Sulfoxide (DMSO)	Data not available	Soluble	<a href="#">[3]</a>

## Experimental Protocols

To facilitate further research and characterization of **cilastatin sulfoxide**, this section provides detailed, representative experimental protocols for determining key physicochemical properties. These methods are based on standard pharmaceutical industry practices.

## Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the "gold standard" shake-flask method to determine the thermodynamic equilibrium solubility of **cilastatin sulfoxide** in water.<sup>[4]</sup>

Methodology:

- Preparation of Saturated Solution: Add an excess amount of solid **cilastatin sulfoxide** to a known volume of purified water (e.g., 10 mg in 1 mL) in a sealed, clear glass vial.
- Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) using a mechanical shaker or stirrer for a sufficient period to reach equilibrium (typically 24-48 hours).<sup>[4]</sup>
- Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the solid and liquid phases by centrifugation at a high speed (e.g., 14,000 rpm for 15 minutes).<sup>[4]</sup>
- Sample Collection and Dilution: Carefully collect an aliquot of the clear supernatant. Dilute the sample with an appropriate solvent (e.g., mobile phase for HPLC analysis) to a concentration within the calibrated range of the analytical method.
- Quantification: Determine the concentration of **cilastatin sulfoxide** in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.<sup>[5][6]</sup>
- Calculation: Calculate the aqueous solubility in mg/mL or mol/L, accounting for the dilution factor.

## Determination of pKa (Potentiometric Titration)

This protocol describes the determination of the acid dissociation constant (pKa) of **cilastatin sulfoxide** using potentiometric titration.[7][8]

Methodology:

- Sample Preparation: Accurately weigh and dissolve a known amount of **cilastatin sulfoxide** in a solution of constant ionic strength (e.g., 0.15 M KCl).[7] The concentration should be sufficient for accurate pH measurement (e.g., 1 mM).
- Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a thermostatted vessel and immerse the pH electrode.
- Titration: Titrate the solution with a standardized solution of 0.1 M HCl or 0.1 M NaOH, depending on the expected pKa values. Add the titrant in small, precise increments.
- Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
- Data Analysis: Plot the pH values against the volume of titrant added to generate a titration curve. The pKa value can be determined from the midpoint of the buffer region or the inflection point of the curve.[7]

## Determination of the Partition Coefficient (logP) (Shake-Flask Method)

This protocol details the shake-flask method for determining the n-octanol/water partition coefficient (logP), a measure of a compound's lipophilicity.[2][9]

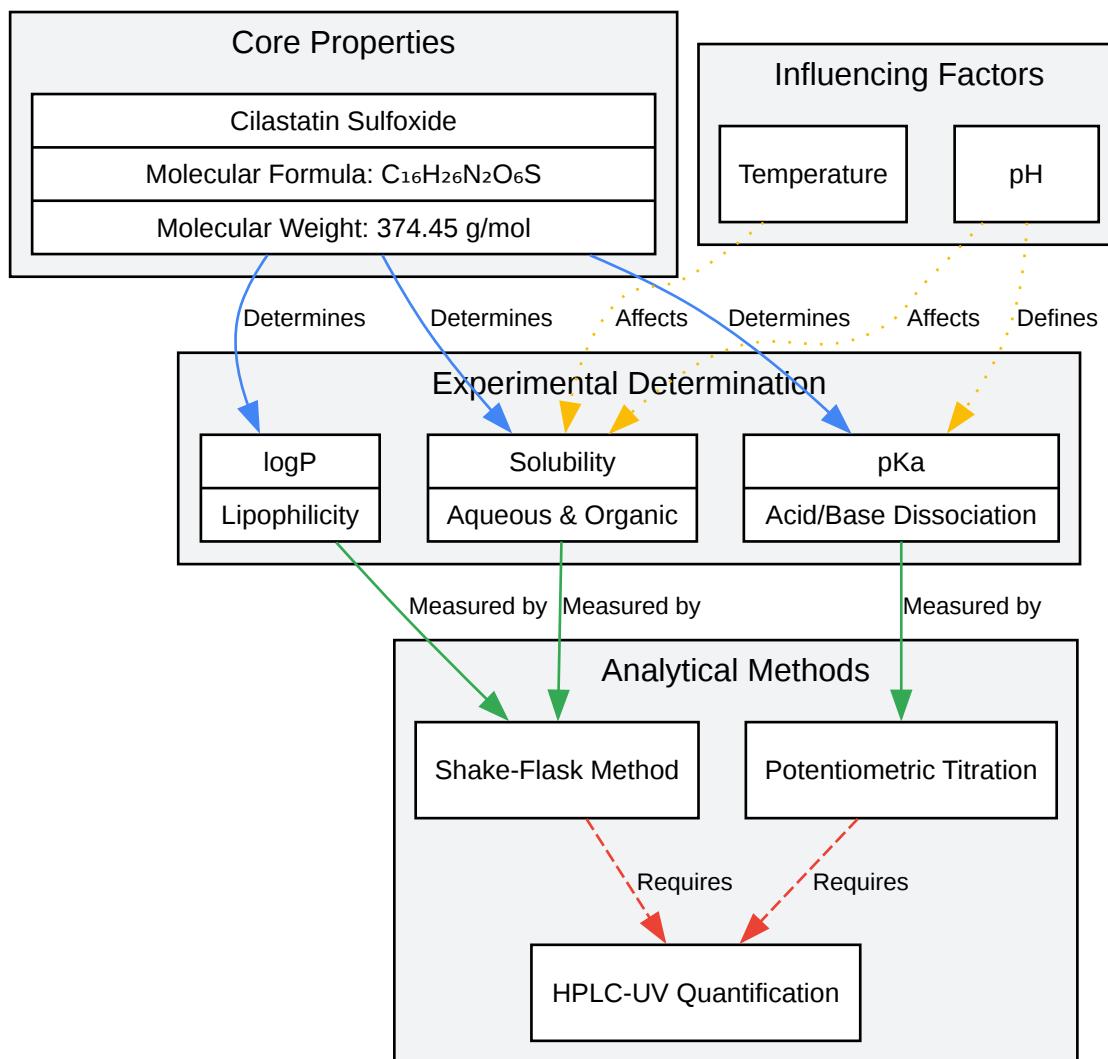
Methodology:

- Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.
- Sample Preparation: Prepare a stock solution of **cilastatin sulfoxide** in the pre-saturated aqueous phase at a known concentration.

- Partitioning: In a sealed vial, mix a known volume of the **cilastatin sulfoxide** aqueous solution with an equal volume of the pre-saturated n-octanol.
- Equilibration: Shake the vial for a sufficient time (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.
- Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
- Quantification: Determine the concentration of **cilastatin sulfoxide** in both the aqueous and n-octanol phases using a suitable analytical method like HPLC-UV.[\[10\]](#)
- Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.[\[11\]](#)

## Visualizing Physicochemical Relationships

The following diagram illustrates the logical workflow for the characterization of **cilastatin sulfoxide**'s physicochemical properties.



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Caption: Workflow for Physicochemical Characterization of **Cilastatin Sulfoxide**.

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